molecular formula C10H8Br2N2O2 B13656664 Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13656664
M. Wt: 347.99 g/mol
InChI Key: UHJHWOZAKTYQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate is an organic compound belonging to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with ethyl ester and dibromo substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Bromination: The pyrazole ring is then brominated at the 4 and 6 positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Pyridine Ring: The brominated pyrazole is then reacted with a suitable pyridine precursor under cyclization conditions to form the fused pyrazolopyridine ring system.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and cyclization reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target .

Biological Activity

Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C10H8Br2N2O2
  • Molecular Weight : 331.99 g/mol
  • CAS Number : 55899-29-1

The compound features a pyrazolo[1,5-a]pyridine core with bromine substitutions that enhance its reactivity and biological profile.

Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit various biological activities primarily through the inhibition of specific kinases and enzymes involved in cellular signaling pathways. Notably:

  • Inhibition of Protein Kinases : this compound has been shown to inhibit AXL and c-MET kinases, which are implicated in cancer progression and metastasis .
  • Microtubule Affinity Regulating Kinase (MARK) Inhibition : This compound may also act as a MARK inhibitor, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Properties Inhibits AXL and c-MET kinases involved in tumor growth and metastasis.
Neuroprotective Effects Potential for treating neurodegenerative diseases by inhibiting MARK.
Anti-inflammatory Effects Modulates inflammatory pathways through kinase inhibition.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Cancer Cell Line Studies : In vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines by inhibiting AXL-mediated signaling pathways .
  • Neurodegenerative Disease Models : Animal models treated with this compound exhibited improved cognitive function and reduced neuroinflammation, supporting its potential use in Alzheimer's disease .
  • Kinase Selectivity Profiles : Research has shown that this compound selectively inhibits AXL over other kinases, suggesting a favorable therapeutic index for targeting specific cancer types .

Properties

Molecular Formula

C10H8Br2N2O2

Molecular Weight

347.99 g/mol

IUPAC Name

ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H8Br2N2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3

InChI Key

UHJHWOZAKTYQTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=CN2N=C1)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.